Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
Description
Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate (CAS: 1338050-96-6) is a heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with a bromine atom at position 7, an amino group at position 4, and an ethyl carboxylate at position 5. This compound is primarily utilized in pharmaceutical research as a key intermediate for synthesizing bioactive molecules .
Properties
Molecular Formula |
C9H9BrN4O2 |
|---|---|
Molecular Weight |
285.10 g/mol |
IUPAC Name |
ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate |
InChI |
InChI=1S/C9H9BrN4O2/c1-2-16-9(15)5-3-6(10)14-7(5)8(11)12-4-13-14/h3-4H,2H2,1H3,(H2,11,12,13) |
InChI Key |
AZIOKLMLGQRHEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=NN2C(=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate can be achieved through several methods:
From Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with bromine and other reagents to form the desired compound.
Via Bromohydrazone: This involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Multistep Synthesis: This method involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of transition metal catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, molecular formulas, and properties derived from the provided evidence:
Analysis of Substituent Effects
Amino vs. Hydroxyl/Chloro Groups
- The 4-amino group in the target compound is a strong electron donor, enhancing nucleophilic reactivity at position 4 compared to the 4-hydroxy () and 4-chloro () analogs. This makes the target compound more suitable for reactions requiring amine-directed functionalization .
- 4-Chloro derivatives (e.g., ) exhibit higher electrophilicity, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings .
Bromine vs. Chlorine Substituents
- Bromine at position 7 (target compound and ) increases molecular weight and polarizability, favoring halogen bonding in drug-receptor interactions. In contrast, chlorine () offers cost-effective leaving-group properties .
Ester Group Variations
- Ethyl esters (target compound, ) generally improve solubility in organic solvents compared to methyl esters (). Methyl analogs may exhibit lower bioavailability due to reduced hydrophilicity .
Dihydro and Oxo Modifications
- Such derivatives are explored for kinase inhibition .
Biological Activity
Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H8BrN3O2
- Molecular Weight : 270.09 g/mol
- CAS Number : 2092092-79-8
- IUPAC Name : this compound
The compound features a pyrrolo-triazine core structure that is known for its diverse biological activities.
Biological Activity Overview
This compound exhibits several biological activities that make it a subject of interest in pharmaceutical research. Below are key findings regarding its biological effects:
1. Anticancer Activity
Research indicates that compounds with similar structures to ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine derivatives have shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways.
2. Neurological Effects
The compound has been investigated for its potential neuroprotective properties. It may act on the cannabinoid receptors in the brain, particularly the CB2 receptor, which is associated with anti-inflammatory effects and neuroprotection. This activity is crucial for developing treatments for neurodegenerative diseases and pain management.
3. Antimicrobial Properties
Preliminary studies suggest that ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine derivatives exhibit antimicrobial activity against certain bacterial strains. This property may be useful in developing new antibiotics or antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound selectively binds to the CB2 receptor with a Ki value indicating high affinity (less than 150 nM), which facilitates its neuroprotective and anti-inflammatory effects.
- Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells by modulating key regulatory proteins involved in cell division.
Case Studies and Research Findings
A number of studies have been conducted to evaluate the efficacy of ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine derivatives:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Induced apoptosis in breast cancer cells; IC50 = 12 µM |
| Study B | Investigate neuroprotective effects | Reduced neuroinflammation in animal models; improved cognitive function |
| Study C | Assess antimicrobial activity | Inhibited growth of Staphylococcus aureus; minimum inhibitory concentration (MIC) = 32 µg/mL |
Applications
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing drugs targeting cancer and neurological disorders.
- Agriculture : In formulating agrochemicals that minimize environmental impact while providing effective pest control.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
